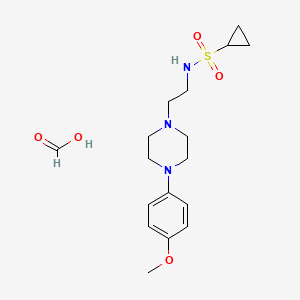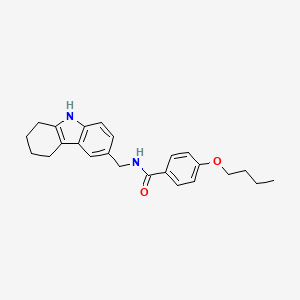
4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” is a synthetic compound that has garnered considerable attention in the field of medicinal chemistry due to its potential as a drug candidate. It contains a tetrahydrocarbazole ring, which is a structural subunit of many naturally occurring alkaloids and biologically active molecules .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a tetrahydrocarbazole ring, which is a partially saturated tricyclic system . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring is a characteristic structural feature of tetrahydrocarbazole derivatives .Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo chemo- and regioselective oxidation to obtain tetrahydrocarbazol-1-ones or benzazonine-diones depending on the nature of the selected oxidant . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of benzazonine-dione . Alternatively, oxidation at position 1 produces tetrahydrocarbazol-1-one .Applications De Recherche Scientifique
Synthesis and Process Improvement
The compound 4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide demonstrates potential antitumor effects and exhibits significant bioactivities. It is synthesized from commercially available materials through a series of reactions including ring closing, reduction, and acylation. The overall yield exceeds 30%, and its structure is confirmed by NMR, HR-ESI-MS, and other spectroscopic methods, indicating its applicability in pharmaceutical research, particularly in oncology (H. Bin, 2015).
Advanced Material Applications
This compound's derivatives find applications in advanced materials, such as the development of novel polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and can form transparent, flexible films. They possess excellent thermal stability with glass transition temperatures mostly above 200°C and degradation temperatures exceeding 480°C, making them suitable for high-performance polymer applications (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Molecular Modification for Enhanced Properties
In the realm of organic electronics, derivatives of this compound are used to synthesize oxadiazole-substituted carbazole derivatives. These derivatives exhibit blue fluorescence and are employed as host materials in OLED devices, demonstrating the compound's versatility in electronic material design (M. Guan et al., 2006).
Coating and Polymer Applications
The compound's derivatives are also explored in the synthesis of bisesters and polyamides, utilized as curing agents for epoxy resins. These materials are applied in coatings, showing good properties such as scratch hardness, flexibility, impact strength, and chemical resistance. This application highlights the compound's utility in developing durable and resistant coatings for various industrial purposes (Rajesh Baraiya et al., 1998).
Orientations Futures
The future directions for “4-butoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide” could involve further studies to understand its potential as a drug candidate. Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , this compound could be a promising candidate for drug development.
Propriétés
IUPAC Name |
4-butoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-14-28-19-11-9-18(10-12-19)24(27)25-16-17-8-13-23-21(15-17)20-6-4-5-7-22(20)26-23/h8-13,15,26H,2-7,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQRQBRUXUILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

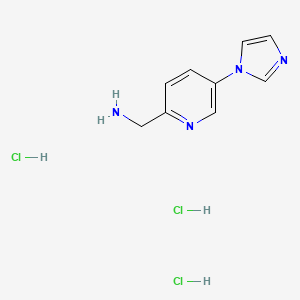
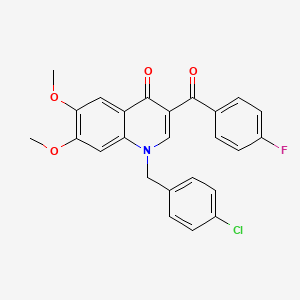

![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)
![3-[(Methoxymethoxy)methyl]phenylboronic acid](/img/structure/B2532213.png)
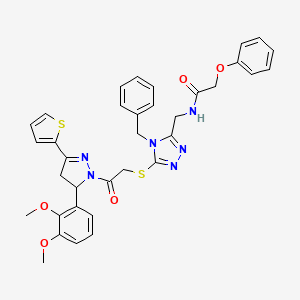
![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)
![3-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]quinazolin-4-one](/img/structure/B2532218.png)
![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)
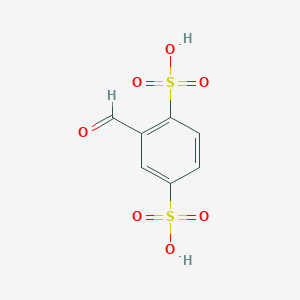
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)
